1-N,1-N,3-N,3-N-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,1-N,3-N,3-N-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine is a complex organic compound with significant applications in various fields It is known for its unique structure, which includes a benzene ring substituted with tetramethyl groups and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,1-N,3-N,3-N-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine typically involves multiple steps. One common method includes the borylation of a benzene derivative using a palladium catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and handling of reactive intermediates, are crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-N,1-N,3-N,3-N-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzene derivatives .
Scientific Research Applications
1-N,1-N,3-N,3-N-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1-N,1-N,3-N,3-N-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, making it useful in enzyme inhibition and protein labeling studies. The compound’s unique structure allows it to participate in specific binding interactions and catalytic processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with a dimethylamino group instead of tetramethyl groups.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring and a fluorine substituent.
Properties
CAS No. |
365564-06-3 |
---|---|
Molecular Formula |
C16H27BN2O2 |
Molecular Weight |
290.2 g/mol |
IUPAC Name |
1-N,1-N,3-N,3-N-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C16H27BN2O2/c1-15(2)16(3,4)21-17(20-15)12-9-13(18(5)6)11-14(10-12)19(7)8/h9-11H,1-8H3 |
InChI Key |
BPMNHAVHVBVHBQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.